N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(6-pyridin-4-ylpyridin-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-14-4-3-13(21-14)15(20)19-11-1-2-12(18-9-11)10-5-7-17-8-6-10/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNGBVXKGSNGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)C2=CC=C(S2)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide typically involves the coupling of 2,4’-bipyridine with 5-chlorothiophene-2-carboxylic acid or its derivatives. Common synthetic methods include:
Stille Coupling: This method uses 2,4’-bipyridine stannane and 5-chlorothiophene-2-carboxylic acid chloride in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of 2,4’-bipyridine zinc chloride with 5-chlorothiophene-2-carboxylic acid chloride in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can yield N-oxides, while reduction can yield amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide is C₁₅H₁₀ClN₃OS, with a molecular weight of 315.8 g/mol. Its structure consists of a bipyridine moiety linked to a chlorothiophene carboxamide group, which is crucial for its biological activity and chemical reactivity.
Chemistry
This compound serves as a ligand in coordination chemistry and catalysis . Its ability to coordinate with metal ions allows it to form complexes that can catalyze various chemical reactions. The compound can undergo several chemical reactions including oxidation, reduction, and substitution:
- Oxidation : The bipyridine moiety can be oxidized to form N-oxides.
- Reduction : The compound can be reduced to form amines or other derivatives.
- Substitution : The chlorothiophene moiety can undergo nucleophilic substitution reactions.
Biology
In biological research, this compound has been explored for its potential as a biologically active molecule . It can serve as a probe in biochemical studies and has shown promise in the development of drugs targeting specific molecular pathways. Notably, compounds with similar structures have demonstrated activities such as:
- Inhibition of Monoamine Oxidase (MAO) : Some derivatives exhibit high affinity for MAO-B, which is relevant for treating neurodegenerative disorders like Parkinson's disease .
- Antibacterial Activity : Chalcone derivatives related to this compound have shown effectiveness against biofilm-forming bacteria, indicating potential therapeutic applications .
Industrial Applications
In the industrial sector, this compound is utilized in the synthesis of advanced materials and as a component in electronic devices. Its unique properties allow it to be incorporated into various formulations aimed at enhancing performance characteristics in electronic applications.
Mechanism of Action
The mechanism of action of N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that can catalyze various chemical reactions. The chlorothiophene moiety can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thermal Stability and Decomposition
The thermal behavior of 2,4'-bipyridine-containing compounds varies significantly with substituents and metal coordination. For example:
- La(2,4'-bpy)Cl₃·5H₂O decomposes above 323 K, with dehydration profiles (H₂O and OH⁻ loss) at 333–363 K and subsequent decomposition of bipyridine ligands (C, CO₂, NO⁻ signals) at 373–623 K .
- Y(2,4'-bpy)₁.₅Cl₃·8H₂O exhibits similar decomposition patterns but with altered stability due to differences in hydration and metal-ligand stoichiometry .
In contrast, "N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide" lacks direct thermal data. However, the thiophene-carboxamide moiety likely introduces additional decomposition pathways (e.g., sulfur or chlorine release) at elevated temperatures, which may lower overall stability compared to purely bipyridine-metal complexes.
Spectroscopic and Coordination Properties
- IR Spectral Shifts : In La/Y complexes, coordination via 2(N) and 4’(N) nitrogen atoms alters characteristic bipyridine ring vibrations (e.g., C=C stretching, ring deformation) .
- Thiophene Influence : The 5-chlorothiophene group in the target compound would introduce distinct absorption bands (e.g., C-Cl stretch at ~550–600 cm⁻¹, thiophene ring modes at 700–800 cm⁻¹), differentiating it from metal-coordinated bipyridines.
Stability and Reactivity
- Metal Complexes : La/Y-bipyridine complexes are stable up to 323 K but degrade upon heating, forming polymeric structures .
- Organic Derivatives : The absence of metal coordination in "this compound" likely reduces thermal resilience but enhances solubility in organic solvents. The chlorine atom may increase electrophilicity, promoting reactivity in cross-coupling reactions.
Biological Activity
N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide is a complex organic compound characterized by its unique bipyridine and chlorothiophene moieties. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
Chemical Structure
The molecular formula of this compound is C₁₅H₁₀ClN₃OS, with a molecular weight of 315.8 g/mol. Its structure features a bipyridine unit linked to a chlorothiophene carboxamide group, which is crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves coupling reactions, such as:
- Suzuki Coupling : Involves the reaction of 2,4'-bipyridine boronic acid with 5-chlorothiophene-2-carboxylic acid chloride using a palladium catalyst.
- Stille Coupling : Utilizes 2,4'-bipyridine stannane with 5-chlorothiophene-2-carboxylic acid chloride.
- Negishi Coupling : Employs 2,4'-bipyridine zinc chloride in similar reactions.
These methods are optimized for yield and purity in both laboratory and industrial settings.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bipyridine moiety can coordinate with metal ions, facilitating catalysis in biochemical pathways. Meanwhile, the chlorothiophene part may interact with specific biological targets, modulating their functions.
Biological Targets
Research indicates that compounds similar to this compound have shown activity against several targets:
- Dihydrofolate Reductase (DHFR) : Important for nucleotide synthesis.
- Kinases : Such as tyrosine kinases involved in cell signaling.
- Receptors : Including retinoic acid receptor-related orphan receptor-gamma-t (RORγt), implicated in immune responses.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antimicrobial Activity : Similar thiophene derivatives have demonstrated moderate to good antibacterial properties against various strains. For instance, compounds derived from thiophenes have been effective against pathogens responsible for skin infections and respiratory diseases .
- Anti-inflammatory Effects : Research has indicated that related compounds exhibit significant anti-inflammatory activity in vivo. For example, certain derivatives showed efficacy in models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA) .
Summary of Biological Activity
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Q. What are the optimal synthetic routes for N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: Synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid with a bipyridine amine derivative. Key steps include:
- Acid-amine coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or DCM under nitrogen .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while lower temperatures (0–5°C) minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
Methodological Answer:
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights explain contradictory biological activity data in cancer cell lines?
Methodological Answer: Discrepancies may arise from:
- Target selectivity : Use kinase profiling assays (e.g., KINOMEscan) to identify off-target interactions .
- Cellular uptake : Quantify intracellular concentrations via LC-MS/MS to correlate efficacy with bioavailability .
- Assay conditions : Vary serum concentration (e.g., 2% vs. 10% FBS) to assess protein-binding effects on activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s anti-proliferative properties?
Methodological Answer:
- Core modifications :
- Functional group tuning :
- Introduce methyl groups on the bipyridine ring to improve lipophilicity (clogP calculations via ChemAxon) .
- Test carboxamide bioisosteres (e.g., sulfonamides) for metabolic stability .
Q. What analytical strategies resolve contradictions in reported reaction yields during scale-up?
Methodological Answer:
- Byproduct analysis : Use LC-MS to identify dimerization or hydrolysis products under high-concentration conditions .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to optimize time-temperature profiles and avoid over-reaction .
- Catalyst screening : Test Pd/Cu-free systems (e.g., photoredox catalysis) to suppress metal-mediated side reactions .
Q. How does the chloro-thiophene substituent influence electronic properties and binding to biological targets?
Methodological Answer:
- Computational modeling : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify electron-deficient regions .
- Crystallography : Co-crystallize with target proteins (e.g., PARP-1) to visualize halogen-bonding interactions .
- Comparative assays : Synthesize des-chloro analogs and test in parallel to quantify potency shifts (IC50 comparisons) .
Q. What methodologies validate the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- Forced degradation : Expose to pH 1–9 buffers (37°C, 24h) and analyze degradation products via UPLC-QTOF .
- Plasma stability : Incubate with mouse/human plasma (1–4h) and quantify parent compound loss .
- Light/heat stress : Use ICH guidelines (Q1A) to assess photostability and thermal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
